molecular formula C8H13NO2S B1178933 OCH1 protein CAS No. 147954-51-6

OCH1 protein

Cat. No.: B1178933
CAS No.: 147954-51-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The OCH1 protein is a Golgi-resident, type II transmembrane glycosyltransferase central to the fungal-specific pathway of N-linked glycosylation . As an alpha-1,6-mannosyltransferase, it catalyzes the critical first step in outer chain elongation by transferring an initial alpha-1,6-linked mannose residue to the native N-GlcNAc2Man8 core oligosaccharide on glycoproteins . This priming event commits the glycan to further processing and hypermannosylation, distinguishing the fungal glycosylation pathway from that of mammals . OCH1 is essential for constructing the polymannose outer layers of the fungal cell wall, a key virulence factor and a primary point of contact with host immune systems . Research applications for recombinant OCH1 protein are extensive. It is a vital tool for in vitro glycosylation studies, enzyme mechanism and kinetics analysis, and high-throughput screening for novel antifungals that target cell wall biosynthesis . Studies in various fungi, including Candida tropicalis and Sporothrix schenckii, have demonstrated that disrupting OCH1 function leads to significant defects in cell wall integrity, altered immune recognition, and attenuated virulence, underscoring its value as a potential therapeutic target . Furthermore, engineered OCH1 knockout strains of Pichia pastoris are widely used in biotechnology to produce recombinant glycoproteins with reduced and more homogeneous glycosylation, facilitating the manufacturing of biopharmaceuticals . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147954-51-6

Molecular Formula

C8H13NO2S

Synonyms

OCH1 protein

Origin of Product

United States

Scientific Research Applications

Recombinant Protein Production

The methylotrophic yeast Pichia pastoris is extensively used for recombinant protein production due to its ability to perform post-translational modifications. However, the presence of OCH1 leads to hypermannosylation of glycoproteins, creating heterogeneity that complicates downstream processing.

  • Case Study : A study demonstrated the knockout of the OCH1 gene in Pichia pastoris, resulting in a strain that produced more homogeneously glycosylated recombinant horseradish peroxidase. This modification allowed for improved yields and easier purification processes compared to wild-type strains, which produced a mixture of glycoforms .
ParameterWild-Type StrainOCH1 Knockout Strain
Glycosylation TypeHypermannosylatedLess heterogeneous
Purification DifficultyHighLow
Yield (Recombinant Protein)VariableConsistent

Pharmaceutical Development

OCH1's role in glycosylation has significant implications for the development of biopharmaceuticals. By manipulating the OCH1 gene, researchers can produce proteins with specific glycan structures that enhance therapeutic efficacy.

  • Case Study : Research on Sporothrix schenckii showed that silencing OCH1 affected its interaction with human immune cells, leading to altered cytokine responses and reduced virulence in mouse models. This finding suggests potential applications in developing antifungal therapies by targeting glycosylation pathways .

Understanding Disease Mechanisms

OCH1's involvement in N-glycosylation impacts various diseases, including fungal infections and cancer. By studying its function, researchers can gain insights into disease mechanisms and develop targeted treatments.

  • Case Study : A study on Aspergillus fumigatus revealed that mutations in the OCH1 orthologue affected virulence and immune evasion strategies. This highlights the potential for targeting OCH1-related pathways in treating fungal infections .

Future Perspectives

The manipulation of OCH1 presents opportunities for enhancing biotechnological processes and developing novel therapeutics. As research progresses, understanding the specific roles of OCH1 in different organisms will be crucial for optimizing protein production systems and improving drug formulations.

Comparison with Similar Compounds

Structural and Functional Homologs

Protein Species Sequence Identity to S. cerevisiae OCH1 Key Function Phenotype of Knockout/Disruption
OCH1 S. cerevisiae - Initiates α-1,6-mannose addition to Man$8$GlcNAc$2$ Loss of outer chain mannosylation; impaired cell wall integrity
HOC1 S. cerevisiae Homologous domain Putative mannosyltransferase; supports cell wall integrity Hypersensitivity to Calcofluor White; reduced thermotolerance
AfOch1 A. fumigatus 33.7% Likely involved in N-glycan outer chain elongation Not fully characterized; predicted to alter virulence and glycosylation
CpOCH1 C. parapsilosis ~40% (estimated) Mediates virulence via cell wall mannoprotein synthesis Reduced fungal burden in neonatal mice; attenuated immune response

Key Findings :

  • HOC1 in S. It stabilizes the cell wall independently of glycosylation .
  • AfOch1 in A. fumigatus shows lower sequence identity but retains the DXD motif essential for mannosyltransferase activity .
  • CpOCH1 in C. parapsilosis is critical for host-pathogen interactions. Its deletion reduces organ colonization and alters cytokine responses (e.g., elevated TNFα and IL-1β in kidneys) .

Glycosylation Patterns in Engineered Yeast Strains

Disruption of OCH1 alters N-glycan profiles, enabling the production of human-compatible glycoproteins. Below is a comparison across species/strain modifications:

Strain/Modification Glycan Structure Impact on Recombinant Proteins
P. pastoris ΔOCH1 Man${5-8}$GlcNAc$2$ Reduced thermal stability (e.g., HRP C1A loses 3-fold stability at 60°C)
P. pastoris SuperMan5 Man$5$GlcNAc$2$ Higher protein productivity than ΔOCH1 but still reduced stability
S. cerevisiae ΔOCH1 Man$8$GlcNAc$2$ No outer chain elongation; improved homogeneity for therapeutic proteins
S. cerevisiae ΔOCH1/ΔALG3 Truncated core glycans Severe growth defects; requires osmotic support (e.g., 0.4M sorbitol)

Biotechnological Implications:

  • ΔOCH1 P. pastoris is used for producing antibodies with reduced immunogenicity but requires process optimization due to cellular agglomeration .
  • ΔOCH1/ΔALG3 strains enable ultra-low glycosylation but exhibit poor growth, limiting industrial scalability .

Role in Pathogenicity and Immune Evasion

C. parapsilosis OCH1 :

  • Wild-type (WT) vs. ΔOCH1 :
    • WT strains colonize neonatal mouse organs (spleen, liver, kidney) more effectively than ΔOCH1 .
    • ΔOCH1 strains fail to form pseudohyphae, reducing tissue invasion .
    • Immune response modulation: ΔOCH1 increases TNFα and IL-1β in kidneys but reduces IL-1β in the liver .

A. fumigatus AfOch1 :

  • Predicted to influence conidial adhesion and immune recognition via surface glycan remodeling .

Q & A

Basic Research Questions

Q. What is the primary enzymatic function of OCH1 protein in Saccharomyces cerevisiae?

  • Methodological Answer : OCH1 encodes an α-1,6-mannosyltransferase critical for initiating the outer chain elongation of N-linked glycans in yeast. To validate this, researchers use gene disruption (e.g., och1Δ mutants) and analyze glycosylation defects via lectin staining or mass spectrometry. For example, och1Δ strains exhibit truncated mannan structures lacking outer-chain mannose residues, confirmed by chromatographic profiling .

Q. How can researchers experimentally detect OCH1 protein expression in fungal models?

  • Methodological Answer : OCH1 expression is detected via Western blotting using antibodies targeting its conserved C-terminal domain. Membrane fractionation is recommended due to OCH1’s localization in the Golgi apparatus. A study identified four glycosylated OCH1 isoforms (58–66 kDa) in yeast membrane extracts, correlating with its four predicted N-glycosylation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.